trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 61367-17-7
VCID: VC21071408
InChI: InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
SMILES: CCOC(=O)C1CCC(CC1)N.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

CAS No.: 61367-17-7

Cat. No.: VC21071408

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride - 61367-17-7

Specification

CAS No. 61367-17-7
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Standard InChI Key UPVSMFHQPMRMLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC(CC1)N.Cl
Canonical SMILES CCOC(=O)C1CCC(CC1)N.Cl

Introduction

Chemical Structure and Identification

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is characterized by a cyclohexane ring with an amino group and a carboxylate ester in a trans configuration, combined with hydrochloric acid to form the hydrochloride salt. This configuration significantly influences its physical properties and biological activity, distinguishing it from its cis isomer counterpart .

Chemical Identifiers and Properties

The compound is identified by several key parameters as detailed in Table 1:

ParameterValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
CAS Numbers2084-28-8, 61367-17-7, 90950-09-7
PubChem CID11586508
IUPAC Nameethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
InChI KeyUPVSMFHQPMRMLP-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCC(CC1)N.Cl

Table 1: Chemical identifiers for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Structure and Isomerism

The trans configuration indicates that the substituents (amino group and carboxylate ester) are positioned on opposite sides of the cyclohexane ring. This spatial arrangement contributes to its unique chemical behavior and reactivity patterns. The compound exists as both cis and trans isomers, with the trans form being discussed in this review .

Physical Properties

Understanding the physical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is essential for its handling, storage, and application in various research contexts.

Appearance and Basic Properties

The compound appears as a white to off-white solid at room temperature. Its physical state and appearance make it easily identifiable in laboratory settings .

Thermal Properties and Solubility

The melting point of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is approximately 150-155°C, which is an important parameter for confirming its purity. The compound demonstrates specific solubility characteristics as outlined in Table 2 :

SolventSolubility
WaterHighly soluble (approximately 100 mg/mL)
ChloroformSlightly soluble
MethanolSlightly soluble
Ethyl acetateUsed for extraction during synthesis
Diisopropyl etherUsed for washing during purification

Table 2: Solubility profile of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Synthesis Methods

Several methods have been developed for the synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, with variations depending on the starting materials and desired purity levels.

Isomerization Route

One common approach involves the isomerization of cis-4-aminocyclohexanecarboxylic acid using sodium hydroxide or potassium alkoxide, followed by esterification and conversion to the hydrochloride salt :

  • Isomerization of 4-aminocyclohexanecarboxylic acid using sodium hydroxide (2-3 equivalents)

  • Esterification with ethanol to form the ethyl ester

  • Conversion to the hydrochloride salt by reaction with hydrochloric acid

This method typically provides good yields and purity of the trans isomer .

Patent Synthesis Method

A patented synthesis method involves a multi-step process starting from 4-carbonyl cyclohexyl ethyl formate :

  • Dissolution of 4-carbonyl cyclohexyl ethyl formate in tetrahydrofuran

  • Sequential addition of lithium tri-sec-butylborohydride, NaOH solution, and hydrogen peroxide

  • Extraction with ethyl acetate and concentration to obtain intermediate P1

  • Further transformations involving triethylamine, methanesulfonyl chloride, and sodium azide

  • Final reduction and conversion to the hydrochloride salt

This method allows for controlled stereoselective synthesis of the trans isomer .

Protection and Deprotection Strategy

Another approach involves protecting the amino group during certain stages of synthesis :

  • Protection of the amino group using di-tert-butyl dicarbonate in the presence of a base

  • Performing necessary transformations on other functional groups

  • Deprotection to restore the amino functionality

  • Conversion to the hydrochloride salt

This strategy is particularly useful when selective modifications of functional groups are required .

Chemical Reactivity

The chemical behavior of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is influenced by its functional groups, enabling various transformations relevant to organic synthesis.

Reactivity of the Amino Group

The primary amino group can participate in numerous reactions typical of amines:

  • Acylation reactions to form amides

  • Alkylation to form secondary and tertiary amines

  • Reductive amination reactions with aldehydes or ketones

  • Formation of carbamates and ureas

  • Conversion to diazonium salts and subsequent transformations

These reactions make the compound a versatile building block in organic synthesis .

Ester Group Reactions

The ethyl ester functionality can undergo several transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to primary alcohols

  • Amidation reactions with amines

These transformations expand the utility of the compound in synthesizing more complex molecules .

Applications and Biological Activities

Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride finds applications in various fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in developing compounds that may exhibit various biological activities. Research suggests potential applications in the following areas:

  • Neuroprotective agent development

  • Modulation of neurotransmitter systems

  • Inhibition of adenosine deaminase

  • Development of compounds for neurological conditions

Its structural similarity to certain amino acids suggests possible roles in modulating synaptic transmission .

Chemical Research Applications

In chemical research, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride serves as:

  • A building block in organic synthesis

  • A precursor for more complex cyclohexane derivatives

  • A model compound for studying stereochemistry and conformation

  • A starting material for the preparation of functionalized cyclohexanes

These applications highlight its importance in both academic and industrial research settings .

Related Compounds and Derivatives

Several compounds are structurally related to trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, offering variations in functional groups or stereochemistry.

Isomeric Forms

The cis isomer, cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, differs in the spatial arrangement of substituents, being on the same side of the cyclohexane ring. This structural difference impacts physical properties and reactivity patterns .

Methyl Ester Analogue

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5) is a closely related compound with a methyl ester instead of an ethyl ester. It shares many properties with the ethyl ester variant but may exhibit subtle differences in reactivity and biological activity .

Parent Compound

Ethyl 4-aminocyclohexanecarboxylate (CAS: 1678-68-8) is the parent compound without the hydrochloride salt. It has different solubility characteristics and a molecular weight of 171.24 g/mol .

Structural Analogues

Several structural analogues exist with variations in the position of functional groups or ring systems:

Compound NameCAS NumberKey Difference
rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate1436-61-9Amino group at position 2
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride76308-26-4Additional methylene group
trans-4-Aminocyclohexanecarboxylic acid hydrochloride27960-59-4Carboxylic acid instead of ester

Table 3: Structural analogues of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

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